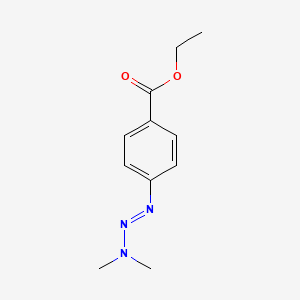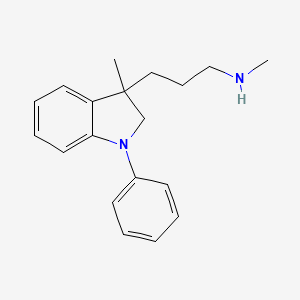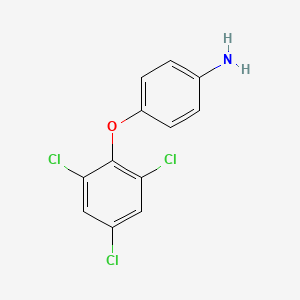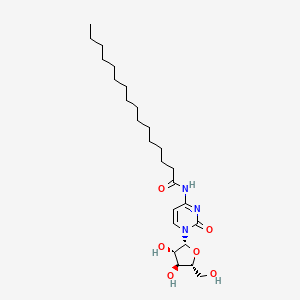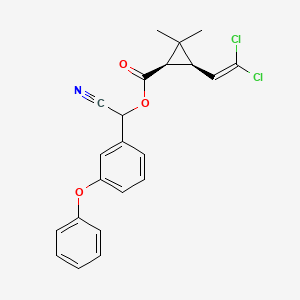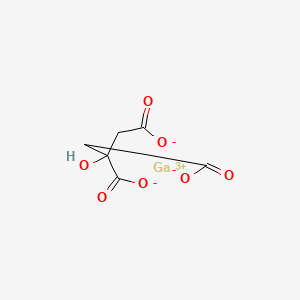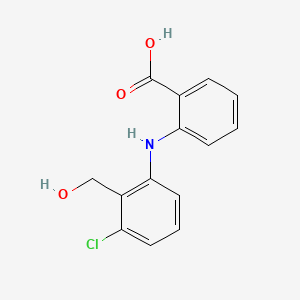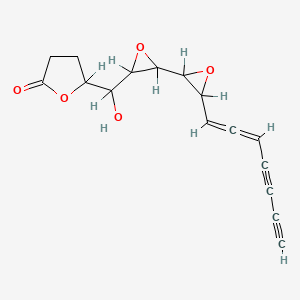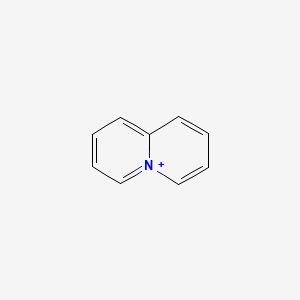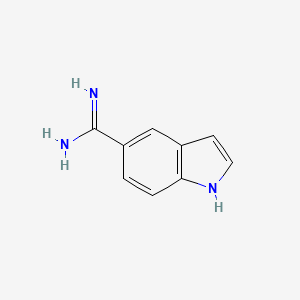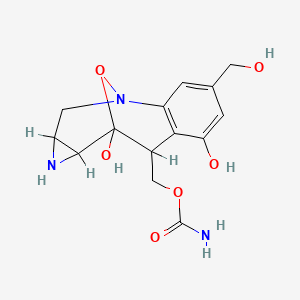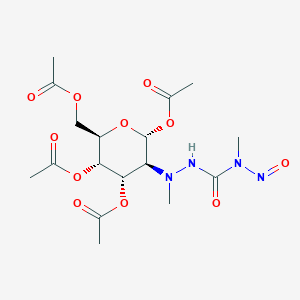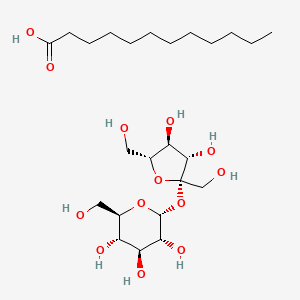
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is a non-ionic detergent commonly used for the solubilization of membrane-bound proteins in their native state. This compound is a type of sucrose ester, which is formed by the esterification of sucrose with fatty acids. It is known for its ability to form micelles and its application in various biochemical and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate typically involves the esterification of sucrose with dodecanoic acid. This reaction is usually catalyzed by an acid or base and can be carried out under mild conditions to prevent the degradation of sucrose. The reaction can be represented as follows:
Sucrose+Dodecanoic Acid→Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to maximize yield and purity. The product is then purified through processes such as crystallization or chromatography .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of sucrose and dodecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: Oxidized derivatives of the sugar moiety.
Reduction: Reduced forms of the sugar moiety.
Substitution: Sucrose and dodecanoic acid
科学研究应用
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and isolation of membrane-bound proteins, making it valuable in studies involving protein structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
作用机制
The primary mechanism by which Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous solutions. This property is particularly useful in the solubilization of membrane-bound proteins, allowing them to be studied in their native state. The molecular targets and pathways involved include interactions with lipid bilayers and protein-lipid interfaces .
相似化合物的比较
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of dodecanoic acid.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Decanoate: Contains a decanoic acid moiety.
Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Octanoate: Contains an octanoic acid moiety.
Uniqueness: Alpha-D-Glucopyranoside, Beta-D-Fructofuranosyl, Dodecanoate is unique due to its specific fatty acid chain length, which imparts distinct physicochemical properties such as critical micelle concentration and solubilization capacity. These properties make it particularly suitable for certain applications in biochemistry and industrial processes .
属性
CAS 编号 |
37266-93-6 |
|---|---|
分子式 |
C24H46O13 |
分子量 |
542.6 g/mol |
IUPAC 名称 |
2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |
InChI 键 |
PVVVEHXCVQRLOC-NSIFZURYSA-N |
SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
手性 SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Key on ui other cas no. |
37266-93-6 |
Pictograms |
Irritant |
相关CAS编号 |
25339-99-5 (Parent) |
同义词 |
lauryl sucrose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


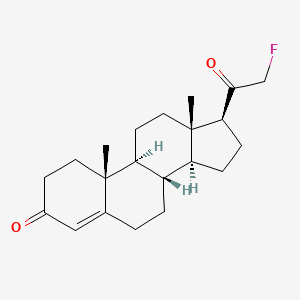
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
